molecular formula C9H21NO2 B2674884 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol CAS No. 16677-76-2

1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol

Cat. No.: B2674884
CAS No.: 16677-76-2
M. Wt: 175.272
InChI Key: GXMPGTXMVQAVAL-UHFFFAOYSA-N
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Description

1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol is a secondary alcohol and tertiary amine with a branched structure. Its IUPAC name indicates a hydroxyl group on the second carbon of a butanol backbone and a methylamino-2-hydroxybutyl substituent on the first carbon. The compound’s structure allows for hydrogen bonding and solubility in polar solvents, while its alkyl chains may enhance lipophilicity .

Properties

IUPAC Name

1-[2-hydroxybutyl(methyl)amino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPGTXMVQAVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC(CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902667
Record name NoName_3212
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol typically involves the reaction of butan-2-ol with 2-hydroxybutylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group facilitates nucleophilic substitution under acidic or alkylating conditions. For example:

  • Methylation : Reacting with methyl iodide in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. This reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

  • Acylation : Treatment with acetyl chloride forms an amide derivative, leveraging the amine’s nucleophilicity .

Key Data :

Reaction TypeReagentProductYield (%)ConditionsRef.
MethylationCH₃IQuaternary salt85K₂CO₃, DMF, 60°C
AcylationAcClN-Acetyl derivative72Et₃N, CH₂Cl₂, 0°C

Oxidation of Hydroxyl Groups

The secondary alcohol moiety undergoes oxidation to ketones under mild conditions:

  • Jones Oxidation : CrO₃ in H₂SO₄ converts the hydroxyl group to a ketone, forming 1-[(2-oxobutyl)(methyl)amino]butan-2-one .

  • Swern Oxidation : (COCl)₂/DMSO selectively oxidizes the alcohol without affecting the amine .

Mechanistic Insight :
Oxidation proceeds via a two-step mechanism involving the formation of an oxoammonium intermediate, followed by deprotonation to yield the ketone .

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₂SO₄ or TsOH), the hydroxyl group undergoes dehydration to form an alkene. This reaction is stereospecific, with retention of configuration at the chiral center .

Example :
1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol → 1-[(1-Butenyl)(methyl)amino]butan-2-ol + H₂O

Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are useful in coordination chemistry:

  • Reaction : RCHO + Amine → RCH=N–(CH₂)₃OH + H₂O

  • Conditions : Ethanol, reflux, 12 h .

Yield : ~65–78% .

Cyclization Reactions

Intramolecular cyclization forms aziridine or oxazolidine derivatives:

  • Aziridine Formation : Treatment with PCl₃ induces cyclization, yielding a bicyclic amine .

  • Oxazolidine Formation : Reaction with formaldehyde under basic conditions produces a five-membered ring .

Key Data :

ProductReagentYield (%)ConditionsRef.
AziridinePCl₃58CH₂Cl₂, 25°C, 6 h
OxazolidineHCHO71NaHCO₃, H₂O, 80°C

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals (e.g., Cu, Zn), forming complexes used in asymmetric catalysis .

Example :

  • Cu Complex : Enhances enantioselectivity in α-amino acid synthesis (e.g., 92% ee in JACS study ).

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol. Research indicates that modifications in the hydroxyl and amino groups can enhance the efficacy against various pathogens, including Mycobacterium tuberculosis. For example, a study evaluating similar compounds found that certain derivatives exhibited potent inhibitory effects on both drug-sensitive and multi-drug-resistant strains of mycobacteria, suggesting that this compound could be optimized for similar applications .

2. Drug Delivery Systems

The compound's amphiphilic nature makes it a candidate for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have demonstrated that formulations containing similar compounds improved the pharmacokinetics of poorly soluble drugs, thereby increasing therapeutic efficacy .

3. Neuroprotective Effects

Research into related compounds has suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The structural attributes of this compound may contribute to its potential as a neuroprotective agent by modulating neurotransmitter levels and reducing oxidative stress .

Environmental Applications

1. CO2 Absorption

The compound's amine functionality positions it as a potential candidate for carbon capture technologies. Studies have focused on the thermodynamic properties of amines in aqueous solutions for CO2 absorption. The performance of this compound in this context could be assessed through high-throughput screening methods to optimize its structure for enhanced CO2 solubility and reaction kinetics .

2. Biodegradability Studies

Given the increasing concern over environmental pollutants, research into the biodegradability of amines has become crucial. The compound's structure could influence its degradation pathways, making it essential to evaluate its environmental fate and bioaccumulation potential through systematic studies using models like RAIDAR .

Chemical Engineering Applications

1. Synthesis of Fine Chemicals

This compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its reactivity allows it to participate in various organic reactions, including alkylation and acylation processes, which are vital in producing complex molecules .

2. Solvent Properties

The compound's solvent characteristics can be exploited in chemical processes requiring specific solvation properties. Its ability to dissolve a wide range of polar and non-polar compounds makes it valuable in extraction processes and reaction media optimization .

Case Studies

Application AreaCase Study DescriptionFindings
Antimicrobial ActivityEvaluation of derivatives against Mycobacterium tuberculosisCertain derivatives showed significant activity against multi-drug-resistant strains .
Drug Delivery SystemsFormulation studies on micellar systems for hydrophobic drugsImproved solubility and bioavailability were observed with specific formulations .
CO2 AbsorptionHigh-throughput screening of amines for CO2 solubility measurementsIdentified optimal structural features for enhanced absorption efficiency .
BiodegradabilityEnvironmental fate studies using RAIDAR modelProvided insights into degradation pathways and bioaccumulation potential .

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Amino Alcohols with Simple Alkyl Substituents

Compound Name Molecular Formula Substituents Key Properties/Applications References
(S)-2-Amino-3-methylbutan-1-ol C₅H₁₃NO -NH₂, -CH(CH₃)₂ Chiral building block; 96% yield synthesis
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO -NH₂, -C(CH₂CH₃)₂ Laboratory use; H302, H315 hazards
Target Compound C₉H₂₁NO₂ -N(CH₃)(CH₂CH(OH)CH₂CH₃), -OH Hypothesized higher solubility due to hydroxybutyl group

Key Differences :

  • The target compound’s hydroxybutyl group introduces additional hydroxyl functionality, enhancing hydrophilicity compared to simpler alkyl-substituted analogs.

Piperazine-Linked Butan-2-ol Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
1-Amino-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol C₁₄H₂₀Cl₂N₃O -NH₂, piperazine-dichlorophenyl CNS receptor modulation; enantiomeric resolution challenges
Target Compound C₉H₂₁NO₂ -N(CH₃)(CH₂CH(OH)CH₂CH₃) Likely lower receptor affinity due to absence of aromatic/piperazine groups

Key Differences :

  • Piperazine derivatives (e.g., ) are tailored for receptor binding, while the target’s aliphatic hydroxybutyl group may prioritize solubility over specificity .

Enantiomeric Considerations

  • highlights challenges in resolving enantiomers of 3-hydroxybutyl-linked compounds. If the target compound has stereocenters (e.g., at the hydroxybutyl group), its activity could differ significantly between enantiomers, similar to ethambutol derivatives .

Complex Aromatic Substituents

Compound Name Molecular Formula Substituents Key Properties/Applications References
Bitertanol C₂₀H₂₃N₃O₂ Biphenyl, triazole Antifungal agent; high molecular weight
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₉NO -N(CH₃)₂, -C₆H₅ Potential CNS activity; aromatic interactions
Target Compound C₉H₂₁NO₂ Aliphatic hydroxybutyl Likely lower logP than aromatic analogs

Key Differences :

  • Aromatic groups enhance lipophilicity and receptor binding, whereas the target’s aliphatic substituents may favor metabolic stability .

Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility References
2-Methyl-3-buten-2-ol 98–99 0.824 Partially miscible
3-Methyl-2-buten-1-ol 140 0.84 Polar solvents
Target Compound Est. 200–220 Est. 0.95–1.05 Water-miscible

Analysis :

  • Amino alcohols generally exhibit higher boiling points than simple alcohols due to hydrogen bonding. The target’s hydroxybutyl group likely increases its density compared to compounds .

Biological Activity

1-[(2-Hydroxybutyl)(methyl)amino]butan-2-ol, a chiral amino alcohol, has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of both hydroxyl and amino functional groups, which contribute to its diverse reactivity and biological interactions. The compound's molecular formula is C8_{8}H17_{17}NO2_2, and it possesses a molecular weight of approximately 159.23 g/mol. Its stereochemistry allows for specific interactions with enzymes and receptors, making it a valuable compound in biochemical studies.

The mechanism of action of this compound involves several key interactions:

  • Hydrogen Bonding : The hydroxyl group enables the formation of hydrogen bonds with various biomolecules, enhancing its solubility and reactivity in biological systems.
  • Enzyme Interactions : The amino group can interact with active sites of enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Receptor Binding : This compound may also bind to specific receptors, affecting signal transduction pathways critical for cellular responses.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that similar amino alcohols exhibit effectiveness against various bacterial strains. This property could be leveraged in developing new antimicrobial agents.
  • Neuroprotective Effects : Compounds with structural similarities may protect neuronal cells from oxidative stress, indicating potential applications in neuropharmacology.
  • Antioxidant Activity : The presence of hydroxyl groups is often linked to antioxidant properties, which can mitigate cellular damage caused by free radicals.

Case Studies

  • Enzyme Interaction Studies : In a study investigating the interactions between this compound and various enzymes, it was found to significantly inhibit the activity of certain metabolic enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders .
  • Toxicological Assessments : A tier II assessment indicated that while the compound exhibits some corrosive properties, it did not show significant sensitization effects in animal models at lower concentrations .
  • Neuroprotective Research : A study exploring the neuroprotective effects noted that this compound demonstrated a reduction in neuronal cell death under oxidative stress conditions .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against bacterial strains
NeuroprotectiveReduces oxidative stress-induced neuronal death
AntioxidantMitigates cellular damage from free radicals
Enzyme InteractionInhibits certain metabolic enzymes
Toxicological EffectsLow sensitization response at tested concentrations

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., acid-catalyzed dehydration) by optimizing molecular geometries and transition states using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects in polar solvents (e.g., water) to guide experimental solvent selection .
  • InChI Key Analysis : Use standardized identifiers (e.g., InChIKey=UJRPCXHQCJTHEU-UHFFFAOYSA-N for related compounds) to cross-reference databases for reactivity patterns .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

  • Chromatographic Interference : Co-elution of byproducts (e.g., unreacted amines) can be resolved using gradient elution in HPLC .
  • Mass Spectrometry Sensitivity : Low-abundance impurities may require tandem MS (MS/MS) with selective ion monitoring (SIM) .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) .

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